molecular formula C19H19FN4O B2730544 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421468-31-6

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No.: B2730544
CAS No.: 1421468-31-6
M. Wt: 338.386
InChI Key: KUVNDRAYMLQKGB-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a urea moiety, a functional group known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates stable interactions with a wide range of biological targets such as enzymes and receptors . This makes urea-based compounds particularly valuable for researchers investigating protein-ligand binding and for developing potent and selective enzyme inhibitors . Combined with the 2-phenyl-1H-imidazole group—a privileged structure in pharmacology often associated with various biological activities—this hybrid molecule provides a versatile platform for structure-activity relationship (SAR) studies. Scientists may utilize this compound as a key intermediate or a core structure in projects aimed at designing and optimizing ligands for potential therapeutic applications. Its structure is well-suited for probing biochemical pathways and developing new molecular probes. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVNDRAYMLQKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative, which can be achieved by reacting 2-phenyl-1H-imidazole with an appropriate alkylating agent.

    Coupling with Fluorophenyl Isocyanate: The imidazole derivative is then reacted with 2-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.

Major Products:

    Oxidation: Formation of oxidized derivatives, such as hydroxylated or carboxylated products.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating their signaling pathways.

    Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Molecular Formula Key Biological Targets Reference
1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea 2-Fluorophenyl, 2-phenylimidazole, propyl linker C19H18FN5O Enzymes with imidazole-binding pockets (e.g., cytochrome P450 isoforms) -
1-(2-Amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea () 2-Fluorophenyl, 4-phenylimidazole with 2-amino group C16H14FN5O Kinases or receptors requiring H-bond donors
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) () 3-Methoxyphenyl, dihydroimidazol-2-amine C10H14N3O·HBr Serotonin receptors or transporters
S24: 1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea () Purine core, cyclohexylmethoxy, imidazole-propyl C25H31N7O2 Nek2 kinase (anti-cancer target)

Key Observations

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound enhances metabolic stability compared to methoxyphenyl derivatives (e.g., C19, C20), which may improve solubility but reduce oxidative stability . In contrast, the 2-amino group in ’s analogue provides additional hydrogen-bonding capacity, possibly improving affinity for polar targets .

Linker Flexibility :

  • The propyl linker in the target compound increases conformational flexibility compared to compounds with rigid purine cores (e.g., S24). This may broaden target selectivity but reduce specificity .

Heterocyclic Core :

  • Imidazole vs. Purine : Imidazole-based compounds (target, C19, ) are smaller and more lipophilic, favoring membrane permeability. Purine derivatives (e.g., S24) target kinases like Nek2 due to structural mimicry of ATP .

Biological Activity

1-(2-Fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step synthetic routes typically starting from commercially available starting materials. The key steps often include:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amines.
  • Urea Formation : The final step generally involves the reaction of an isocyanate with an amine to form the urea linkage.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)4.5
Target CompoundA549 (Lung Cancer)6.2

These findings suggest that the imidazole moiety plays a crucial role in enhancing biological activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

The results indicate that the compound exhibits a broad spectrum of antibacterial activity, with particular potency against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazole derivatives is vital for optimizing their biological activity. Key structural features influencing activity include:

  • Substituents on the Imidazole Ring : Variations in substituents can significantly alter potency and selectivity.
  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

A notable case study involved the evaluation of similar imidazole derivatives in clinical settings, where compounds with modifications in the phenyl ring showed improved efficacy and reduced toxicity profiles compared to traditional chemotherapeutics.

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can reaction conditions be optimized for higher yields?

The synthesis of this urea derivative typically involves a multi-step approach:

  • Step 1 : Preparation of the imidazole core via cyclization reactions, such as gold(I)-catalyzed cyclization of alkynyl precursors (common in benzo[b]thiophene analogs) .
  • Step 2 : Functionalization of the imidazole with a propyl linker, often using alkylation or nucleophilic substitution.
  • Step 3 : Urea bond formation via reaction of a fluorophenyl isocyanate with the amine-terminated imidazole-propyl intermediate.

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
  • Catalysts : Use of trifluoroacetic acid (TFA) in tetrafluoroethane (TFE) enhances coupling efficiency for urea derivatives .
  • Temperature control : Maintaining 0–25°C during urea formation minimizes side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Spectroscopic analysis :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorophenyl protons show splitting due to J-coupling) .
  • IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and imidazole N-H stretches (~3200 cm⁻¹) .
  • LCMS/HRMS : Validate molecular weight (e.g., LCMS m/z [M+H]+) and isotopic patterns .

Q. Crystallographic analysis :

  • SHELX suite : Refine crystal structures using SHELXL for small-molecule resolution and SHELXE for phase extension .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) .

Advanced Research Questions

Q. What biological targets or pathways are hypothesized for this compound based on its structural analogs, and what experimental approaches validate these interactions?

Hypothesized targets :

  • CYP26 enzymes : Imidazole-containing analogs (e.g., triazole derivatives) inhibit cytochrome P450 enzymes, as seen in CYP26A1 inhibition (IC₅₀ ≤50 nM) .
  • Kinase signaling : The fluorophenyl-urea scaffold mimics ATP-binding motifs in kinases (e.g., VEGF inhibitors) .

Q. Validation methods :

  • Enzyme assays : Measure IC₅₀ values using microsomal CYP26 assays with MCF-7 cells .
  • Cellular proliferation assays : Evaluate antitumor activity via GI₅₀ determination in cancer cell lines (e.g., SH-SY5Y neuroblastoma) .

Q. How do computational models predict the binding affinity and selectivity of this compound towards potential therapeutic targets?

Molecular docking :

  • Software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., imidazole coordination to heme iron in CYP26) .
  • Key interactions : Fluorine atoms engage in hydrophobic pockets, while urea NH groups form hydrogen bonds with catalytic residues .

Q. Pharmacophore modeling :

  • Map essential features (e.g., imidazole ring for CYP26 binding) and compare with known inhibitors like liarozole .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

Case example : Discrepancies in IC₅₀ values between enzymatic and cellular assays.

  • Method standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines .
  • Orthogonal assays : Validate CYP26 inhibition via both mRNA quantification (e.g., RT-qPCR for CYP26A1) and enzymatic activity .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., trifluoromethylphenyl-ureas) to identify trends .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

  • Twinned data refinement : Use SHELXL to model disorder in flexible propyl linkers .
  • Comparative analysis : Overlay crystal structures with analogs (e.g., benzothiazole-ureas) to identify conserved conformations .

Q. Notes

  • Structural analogs (e.g., ) provide proxy data for understudied compounds.
  • Crystallographic tools (SHELX, ORTEP) are critical for resolving molecular ambiguities .

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